(3-Amino-4-chlorophenyl)urea (3-Amino-4-chlorophenyl)urea
Brand Name: Vulcanchem
CAS No.: 81807-29-6
VCID: VC8296971
InChI: InChI=1S/C7H8ClN3O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,9H2,(H3,10,11,12)
SMILES: C1=CC(=C(C=C1NC(=O)N)N)Cl
Molecular Formula: C7H8ClN3O
Molecular Weight: 185.61 g/mol

(3-Amino-4-chlorophenyl)urea

CAS No.: 81807-29-6

Cat. No.: VC8296971

Molecular Formula: C7H8ClN3O

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

(3-Amino-4-chlorophenyl)urea - 81807-29-6

Specification

CAS No. 81807-29-6
Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
IUPAC Name (3-amino-4-chlorophenyl)urea
Standard InChI InChI=1S/C7H8ClN3O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,9H2,(H3,10,11,12)
Standard InChI Key HEDZDBXQLRNBHC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NC(=O)N)N)Cl
Canonical SMILES C1=CC(=C(C=C1NC(=O)N)N)Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named 3-amino-4-chlorophenylurea under IUPAC guidelines. Alternative designations include 1-amino-3-(4-chlorophenyl)urea and (3-amino-4-chlorophenyl)urea . Discrepancies in CAS registry numbers (e.g., 69194-89-4 vs. 81807-29-6 ) may arise from variations in supplier registrations or structural interpretations. These identifiers should be cross-referenced with authoritative databases like PubChem for verification.

Molecular and Structural Characteristics

The molecular formula C₇H₈ClN₃O corresponds to a molecular weight of 185.61 g/mol . The density is reported as 1.422 g/cm³, though melting and boiling points remain unspecified in available sources . The structure consists of a urea group (–NH–CO–NH₂) bonded to a phenyl ring substituted with an amino (–NH₂) group at position 3 and a chlorine atom at position 4 (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₈ClN₃O
Molecular Weight185.61 g/mol
Density1.422 g/cm³
CAS Number69194-89-4, 81807-29-6

Synthesis and Manufacturing

Industrial-Scale Considerations

Large-scale production of such compounds often employs aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate coupling reactions . Purification may involve chromatographic techniques, though the amorphous nature of related compounds necessitates careful crystallization optimization .

Pharmaceutical and Industrial Applications

Role in Drug Development

(3-Amino-4-chlorophenyl)urea derivatives are pivotal in synthesizing soluble guanylate cyclase (sGC) activators, which are investigated for treating cardiovascular and renal diseases . For instance, the compound serves as a precursor in producing (3S)-3-(4-chloro-3-{[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino}phenyl)-3-cyclopropylpropanoic acid, a candidate for chronic kidney disease therapy .

Material Science and Chemical Intermediates

The electron-withdrawing chlorine and electron-donating amino groups on the phenyl ring enhance the compound’s reactivity, making it suitable for constructing polyurea polymers or heterocyclic frameworks in agrochemicals.

Research Gaps and Future Directions

Data Limitations

Critical parameters such as solubility, melting point, and bioavailability remain uncharacterized in extant literature. Computational modeling (e.g., COSMO-RS) could predict solubility in common solvents, while differential scanning calorimetry (DSC) may elucidate thermal properties.

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